

Noreximide: A Review of a Sparsely Studied Psychotropic Agent

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Compound of Interest		
Compound Name:	Noreximide	
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An In-depth Technical Guide on the State of Knowledge

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document serves as a comprehensive summary of the currently available scientific literature on **Noreximide**. It is important to note that published research on this compound is exceptionally limited. Therefore, a comprehensive literature review in the traditional sense is not feasible. This guide instead focuses on presenting the known data and highlighting the significant gaps in our understanding of **Noreximide**'s pharmacology and therapeutic potential.

Introduction

Noreximide is a chemical entity classified as a sedative and a psychotropic agent.[1][2] Structurally, it belongs to the norbornane family of bicyclic organic compounds. Despite its classification, **Noreximide** has not been the subject of extensive research, with only a single primary study on its pharmacokinetics published in the early 1980s. This lack of data presents a significant challenge to understanding its mechanism of action, potential therapeutic applications, and overall pharmacological profile. This guide will synthesize the available information on **Noreximide**, focusing on its chemical properties and the findings from the limited pharmacokinetic study.

Chemical and Physical Properties



Noreximide is identified by the following chemical and physical properties:

Property	Value
IUPAC Name	(3aR,4R,7S,7aS)-3a,4,7,7a-Tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
CAS Numbers	3647-74-3[1][3][4][5], 6319-06-8[6][7][8][9]
Molecular Formula	C ₉ H ₉ NO ₂ [3][4][6]
Molecular Weight	163.17 g/mol [3][6]
Synonyms	5-Norbornene-2,3-dicarboximide[4]

Pharmacokinetic Profile

The only available in-vivo data for **Noreximide** comes from a 1981 study investigating its pharmacokinetic profile in rats. The study examined the absorption, distribution, metabolism, and excretion of the compound after intravenous (i.v.), oral (p.o.), and intraperitoneal (i.p.) administration.

Quantitative Pharmacokinetic Data

The key quantitative findings from this study are summarized in the table below.

Parameter	Value	Administration Route(s)	Species
Biological Half-life	~8 hours	i.v., p.o., i.p.	Rat
Fraction Absorbed	85%	p.o.	Rat
Time to Peak Blood Concentration	~4.5 hours	p.o.	Rat

Experimental Protocol

Based on the abstract of the study, the experimental protocol involved the following steps:



- Animal Model: The study was conducted using rats.
- Drug Administration: Noreximide was administered via three different routes: intravenous, oral, and intraperitoneal.
- Sample Collection: Blood samples were likely collected at various time points after administration to determine the concentration of Noreximide.
- Pharmacokinetic Analysis: The collected data was used to calculate key pharmacokinetic
 parameters such as biological half-life, the fraction of the drug absorbed after oral
 administration, and the time taken to reach the maximum concentration in the blood.

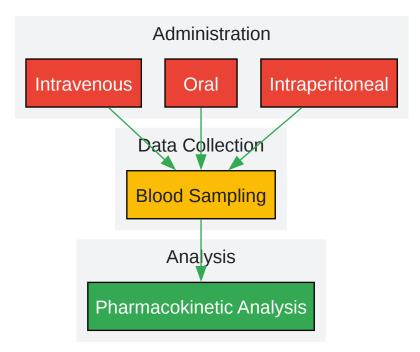
Potential Pharmacological Context

While there is no direct evidence from dedicated studies, the classification of **Noreximide** as a "sedative" and a "psychotropic drug" suggests that it may exert its effects on the central nervous system.[1][2] Its norbornane scaffold is a rigid bicyclic structure that is present in various neurologically active compounds. Some sources suggest it has been investigated for its interaction with neurotransmitter systems, particularly those involving dopamine and serotonin modulation, though primary literature supporting this is not available.[10] It is primarily used in research settings as a reference compound.[10]

Visualizations Experimental Workflow for Pharmacokinetic Study



Experimental Workflow of the 1981 Noreximide Pharmacokinetic Study





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- To cite this document: BenchChem. [Noreximide: A Review of a Sparsely Studied Psychotropic Agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1205480#comprehensive-literature-review-of-noreximide-studies]

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